Cbz-3,5-Dimethy-D-Phenylalanine
Description
Cbz-3,5-Dimethyl-D-Phenylalanine is a carbobenzyloxy (Cbz)-protected derivative of D-phenylalanine, featuring methyl substituents at the 3 and 5 positions of the aromatic ring. This modification enhances steric bulk and lipophilicity, making it valuable in peptide synthesis and medicinal chemistry. The Cbz group serves as a protective moiety for the amine functionality, enabling selective deprotection during solid-phase synthesis .
Properties
Molecular Weight |
327.44 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Key analogs of Cbz-3,5-Dimethyl-D-Phenylalanine include halogenated (e.g., fluoro, chloro) and other substituted variants. Substituents influence electronic, steric, and solubility properties:
- Methyl groups : Electron-donating, increase lipophilicity and steric bulk.
- Halogens (F, Cl) : Electron-withdrawing, enhance polarity and stability via inductive effects.
Table 1: Comparative Properties of Cbz-Protected Phenylalanine Derivatives
*XLogP3 values for methyl and dichloro analogs estimated based on substituent contributions.
Physicochemical Properties
- Lipophilicity: Methyl > Chloro > Fluoro.
- Molecular Weight : Dichloro > Fmoc-dimethyl > Difluoro > Dimethyl. Higher molecular weight in dichloro derivatives may impact bioavailability.
- Hydrogen Bonding : Fluoro and chloro substituents introduce polar interactions, whereas methyl groups rely on hydrophobic effects.
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